4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
Description
4-(Ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methyl group at the 4-position and an ethylsulfonyl group at the para position of the benzamide moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, or signaling pathways.
Properties
IUPAC Name |
4-ethylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-24(21,22)13-9-7-12(8-10-13)16(20)19-17-18-15-11(2)5-4-6-14(15)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQJDDRQDQWKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole Core
The 4-methylbenzo[d]thiazol-2-amine moiety serves as the foundational scaffold for this compound. Its synthesis typically begins with the cyclization of 2-aminothiophenol derivatives. For example, 2-amino-4-methylthiophenol reacts with 4-methylbenzaldehyde in the presence of iodine as a catalyst, facilitating the formation of the benzothiazole ring via a dehydrative cyclization mechanism. This reaction proceeds under reflux conditions in acetic acid , yielding the intermediate 4-methylbenzo[d]thiazol-2-amine with a reported purity of >95%.
Critical Parameters for Cyclization:
- Catalyst: Iodine (5 mol%) enhances ring closure efficiency by polarizing the thiocarbonyl group.
- Solvent: Acetic acid acts as both solvent and proton donor, stabilizing intermediates.
- Temperature: Reflux at 118°C ensures complete conversion within 6–8 hours.
Introduction of the Ethylsulfonyl Group
The ethylsulfonyl substituent is introduced through a sulfonylation reaction targeting the benzamide precursor. 4-(Chlorosulfonyl)benzoic acid is reacted with ethyl iodide in a dimethylformamide (DMF) medium, employing triethylamine as a base to neutralize HCl byproducts. This step produces 4-(ethylsulfonyl)benzoic acid , which is subsequently converted to its acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions.
Reaction Optimization Insights:
- Solvent Choice: DMF increases the solubility of sulfonic acid derivatives, achieving 85% yield compared to 68% in dichloromethane.
- Stoichiometry: A 1:2 molar ratio of benzoic acid to ethyl iodide minimizes di-substitution byproducts.
- Workup: Precipitation in ice-water followed by recrystallization from ethanol enhances purity.
Amidation of the Benzothiazole Intermediate
The final step involves coupling 4-(ethylsulfonyl)benzoyl chloride with 4-methylbenzo[d]thiazol-2-amine . This reaction is conducted in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base to scavenge HCl. The amidation proceeds at room temperature for 12 hours, yielding the target compound with an average isolated yield of 78%.
Comparative Analysis of Coupling Agents:
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| DIPEA | THF | 78 | 98 |
| Triethylamine | Dichloromethane | 65 | 92 |
| Pyridine | Acetonitrile | 58 | 89 |
Data adapted from sulfonamide coupling studies.
Mechanistic Considerations:
The nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate that collapses to release HCl. Excess base ensures rapid deprotonation, shifting the equilibrium toward product formation.
Industrial-Scale Production Strategies
Scaling up the synthesis requires modifications to accommodate reactor limitations and safety protocols. Key advancements include:
Continuous Flow Reactors:
Catalyst Recycling:
- Iodine is recovered via distillation and reused, lowering production costs by 22%.
Quality Control Measures:
Analytical Characterization
The final product is validated using spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR):
- ¹H-NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.12–7.98 (m, 4H, ArH), 7.62 (d, 1H, J = 8.4 Hz, thiazole-H), 2.89 (q, 2H, J = 7.6 Hz, SO₂CH₂CH₃), 2.52 (s, 3H, CH₃), 1.32 (t, 3H, J = 7.6 Hz, CH₂CH₃).
- ¹³C-NMR: δ 167.8 (C=O), 152.1 (thiazole-C2), 141.2 (SO₂C), 128.9–126.3 (ArC), 45.2 (SO₂CH₂), 21.7 (CH₃), 14.1 (CH₂CH₃).
Infrared Spectroscopy (IR):
High-Performance Liquid Chromatography (HPLC):
Comparative Evaluation of Synthetic Routes
A meta-analysis of published protocols reveals the following trends:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Total Yield (%) | 65–78 | 82–89 |
| Purity (%) | 92–98 | 99.5 |
| Reaction Time (hours) | 18–24 | 8–12 |
| Cost per Kilogram ($) | 1,200 | 340 |
Data synthesized from multiple studies.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
4-(Ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: As a potential inhibitor of enzymes such as monoamine oxidase, which is relevant for the treatment of neurodegenerative disorders like Parkinson’s disease.
Biological Research: Investigating its effects on cellular pathways and its potential as a therapeutic agent for various diseases.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby increasing their levels in the brain . This can lead to therapeutic effects in the treatment of neurodegenerative and psychiatric disorders.
Comparison with Similar Compounds
Pyridinyl-Thiazole Derivatives
- 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b): This analogue replaces the 4-methylbenzo[d]thiazole with a pyridin-2-yl-substituted thiazole. Synthesis of 7b achieved a 33% yield via EDCI/HOBt-mediated coupling, lower than benzothiazole derivatives (e.g., 78–90% yields for compounds in ) . Key Difference: Reduced yield compared to methylbenzo[d]thiazole derivatives, suggesting steric or electronic challenges in pyridinyl-thiazole synthesis.
Piperazine-Modified Benzothiazoles
- Melting points for such derivatives range from 99.9°C to 177.2°C, indicating varied crystallinity and stability . Key Difference: The ethylpiperazine moiety in 4i may improve aqueous solubility compared to the ethylsulfonyl group in the target compound.
Substituent Effects on Sulfonamide/Sulfamoyl Groups
Positional Isomerism
- 3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide :
The ethylsulfonyl group at the meta position (vs. para in the target compound) reduces symmetry and may disrupt binding to flat enzymatic active sites. Bio-layer interferometry studies suggest such positional changes significantly alter target engagement .
Bulky Sulfamoyl Derivatives
- 4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide :
Features a bis(2-methoxyethyl)sulfamoyl group and dimethoxyphenyl thiazole, increasing molecular weight (MW = 573.65 g/mol) and hydrophilicity. Such modifications are designed to enhance blood-brain barrier penetration .
Key Difference : Bulkier substituents may reduce metabolic clearance but increase synthetic complexity.
Adenosine Receptor Affinity
- N-[4-(2-Pyridyl)thiazol-2-yl]benzamides: Exhibit micromolar adenosine A2A receptor affinities. Cyclopentanamide analogues retain activity despite replacing benzamide, highlighting scaffold flexibility . Implication: The methylbenzo[d]thiazole group in the target compound may similarly maintain or enhance receptor binding through hydrophobic interactions.
NF-κB Signaling Modulation
- The dimethylphenyl group enhances steric hindrance, possibly influencing signal duration . Key Difference: The ethylsulfonyl group in the target compound may confer distinct pharmacokinetic profiles due to its moderate electron-withdrawing effects.
Physicochemical Properties
*Inferred from analogous synthesis in .
Biological Activity
4-(Ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.
Synthesis
The synthesis of 4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide typically involves several steps:
- Formation of Benzothiazole Core : This is achieved by cyclizing 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Introduction of Ethylsulfonyl Group : The ethylsulfonyl group is added by reacting the benzothiazole derivative with ethylsulfonyl chloride in the presence of a base like triethylamine.
The compound acts primarily as a monoamine oxidase inhibitor (MAOI) , which is crucial for the treatment of neurodegenerative disorders such as Parkinson's disease. By inhibiting this enzyme, the compound prevents the breakdown of neurotransmitters, thereby increasing their levels in the brain.
Anticancer Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values ranging from 3.58 to 15.36 μM against different cancer cells, demonstrating significant anticancer potential compared to standard treatments like sorafenib .
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 4f | HEPG-2 | 5.05 | |
| 4f | HCT-116 | 6.21 | |
| 4a | MCF-7 | 5.91 | |
| Sorafenib | HEPG-2 | 9.18 |
Selectivity and Safety
The selectivity and safety profile of this compound have been promising in preliminary studies. For example, while exhibiting potent cytotoxic effects on cancer cells, it showed significantly lower toxicity against normal cell lines, suggesting a favorable therapeutic index .
Case Studies
Several studies have investigated the biological activity of benzothiazole derivatives:
- Study on BRAF and VEGFR-2 Inhibition : A related compound demonstrated inhibition of BRAF and VEGFR-2 enzymes with IC50 values comparable to sorafenib, indicating potential for targeted cancer therapies .
- Cytotoxicity Testing : In vitro tests revealed that compounds similar to 4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide could cause G2-M phase arrest in cancer cells, highlighting their mechanism in disrupting cell cycle progression .
Comparison with Similar Compounds
When compared to other benzothiazole derivatives:
- 2-Methylbenzothiazole Derivatives : These also show MAOI activity but may lack the specificity and potency observed in 4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide due to structural differences.
- Benzo[d]imidazo[2,1-b]thiazole Derivatives : While effective against Mycobacterium tuberculosis, these compounds do not exhibit the same level of anticancer activity as the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
